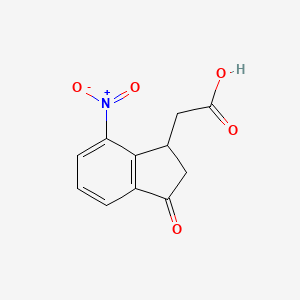

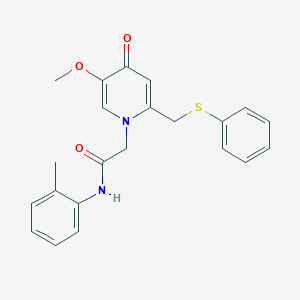

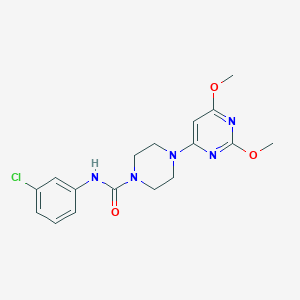

(1-(2,5-Difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-(2,5-Difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Click Chemistry and Ligand Development

Click Chemistry Enhancements

One study details the synthesis of a 1,2,3-triazole based ligand, promoting significant rate enhancements in copper-catalyzed azide–alkyne cycloaddition reactions. This demonstrates the utility of triazole derivatives in facilitating efficient chemical synthesis through click chemistry, potentially applicable to a wide range of materials and pharmaceuticals (Tale, Gopula, & Toradmal, 2015).

Catalysis and Chemical Synthesis

Ruthenium(II) Complexes for C-N Bond Formation

Another application involves ruthenium(II) complexes with triazole-based ligands, showing high efficiency in forming C-N bonds via a hydrogen-borrowing methodology. This highlights the role of triazole derivatives in developing catalysts for organic synthesis, offering a sustainable approach to constructing complex molecules (Donthireddy, Illam, & Rit, 2020).

Material Science and Molecular Interactions

Tetrel Bonding Interactions

Research into triazole derivatives incorporating an α-ketoester functionality revealed their ability to form self-assembled structures through O⋯π-hole tetrel bonding interactions. This study underscores the importance of triazole derivatives in materials science, particularly in the design of molecular assemblies and understanding intermolecular interactions (Ahmed et al., 2020).

Drug Development and Pharmaceutical Applications

Huisgen 1,3-Dipolar Cycloadditions Catalyst

Triazole derivatives have also been shown to act as ligands in catalysts for Huisgen 1,3-dipolar cycloadditions, facilitating the synthesis of various pharmaceuticals under mild conditions. This application reveals the compound's potential in drug development and synthesis of bioactive molecules (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Propiedades

IUPAC Name |

[1-[(2,5-difluorophenyl)methyl]triazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3O/c11-8-1-2-10(12)7(3-8)4-15-5-9(6-16)13-14-15/h1-3,5,16H,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXCFPVHWMSVCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CN2C=C(N=N2)CO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

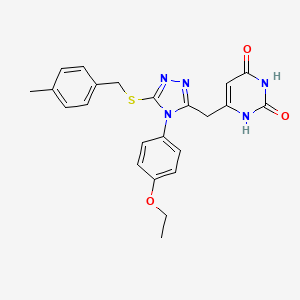

![3-((4-(4-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2748095.png)

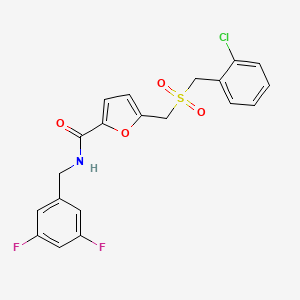

![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2748098.png)

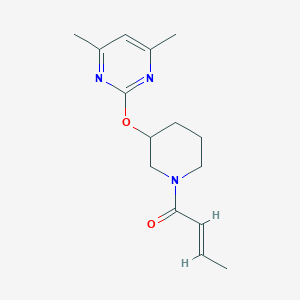

![N-[4-[(But-2-ynoylamino)methyl]phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B2748104.png)

![3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

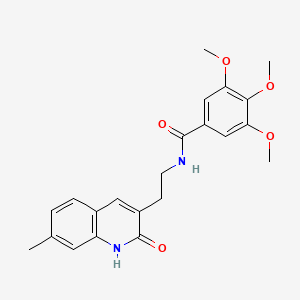

![6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2748115.png)